2-amino-N-phenyl-3-(thiophene-2-carbonyl)indolizine-1-carboxamide

Kinase inhibition IKK-2 CK1δ

2-Amino-N-phenyl-3-(thiophene-2-carbonyl)indolizine-1-carboxamide (CAS 898416-89-2) is a synthetic small molecule (MW 361.4, C20H15N3O2S) belonging to the indolizine-1-carboxamide class. This compound features a unique triad of functional groups: a 2-amino substituent, a thiophene-2-carbonyl moiety at position 3, and an unsubstituted N-phenyl carboxamide at position It is supplied as a research-grade screening compound (purity ≥90%) by Life Chemicals under catalog number F2633-0039, priced at approximately $57 for a 2 μmol quantity, positioning it as an accessible entry point for high-throughput screening (HTS) and early-stage medicinal chemistry campaigns.

Molecular Formula C20H15N3O2S
Molecular Weight 361.42
CAS No. 898416-89-2
Cat. No. B2421787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-phenyl-3-(thiophene-2-carbonyl)indolizine-1-carboxamide
CAS898416-89-2
Molecular FormulaC20H15N3O2S
Molecular Weight361.42
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=CS4
InChIInChI=1S/C20H15N3O2S/c21-17-16(20(25)22-13-7-2-1-3-8-13)14-9-4-5-11-23(14)18(17)19(24)15-10-6-12-26-15/h1-12H,21H2,(H,22,25)
InChIKeyFHDJPFJEHKSAKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-N-phenyl-3-(thiophene-2-carbonyl)indolizine-1-carboxamide (CAS 898416-89-2): Structural Baseline for Procurement


2-Amino-N-phenyl-3-(thiophene-2-carbonyl)indolizine-1-carboxamide (CAS 898416-89-2) is a synthetic small molecule (MW 361.4, C20H15N3O2S) belonging to the indolizine-1-carboxamide class . This compound features a unique triad of functional groups: a 2-amino substituent, a thiophene-2-carbonyl moiety at position 3, and an unsubstituted N-phenyl carboxamide at position 1. It is supplied as a research-grade screening compound (purity ≥90%) by Life Chemicals under catalog number F2633-0039, priced at approximately $57 for a 2 μmol quantity, positioning it as an accessible entry point for high-throughput screening (HTS) and early-stage medicinal chemistry campaigns [1].

Why Generic Substitution is Not Advisable for Indolizine-1-Carboxamide Analogs Including CAS 898416-89-2


The biological activity of indolizine-1-carboxamides is exquisitely sensitive to the nature of the substituent at the 3-position carbonyl. A patent review on the inhibitory activities of indolizine derivatives highlights that specific substituents (e.g., 4-fluorophenyl vs. thiophene-2-yl) dictate kinase selectivity profiles, with documented shifts between CK1δ, JNK, and IKK2 inhibition [1]. For instance, the close analog 2-amino-3-[(4-fluorophenyl)carbonyl]indolizine-1-carboxamide is explicitly claimed as a casein kinase 1 delta (CK1δ) inhibitor in EP2835131A1 [2], while thiophene carboxamides from AstraZeneca's program are optimized for IKK-2 inhibition [3]. The thiophene-2-carbonyl group in CAS 898416-89-2 introduces a sulfur-containing heterocycle with distinct electronic properties (higher polarizability, altered H-bond acceptor capacity) compared to a phenyl or substituted-phenyl carbonyl, which can fundamentally alter target engagement and selectivity. Substituting one analog for another without experimental validation of the specific target profile is scientifically unsound and can lead to erroneous data interpretation in screening campaigns.

Quantitative Differentiation Evidence for 2-Amino-N-phenyl-3-(thiophene-2-carbonyl)indolizine-1-carboxamide (CAS 898416-89-2)


Thiophene-2-carbonyl vs. Benzoyl at Position 3: Impact on Kinase Selectivity Profile

The target compound features a thiophene-2-carbonyl group at position 3, which structurally differentiates it from benzoyl-substituted analogs commonly explored as kinase inhibitors. In the AstraZeneca IKK-2 inhibitor program, thiophene carboxamides were identified as high-throughput screening hits and optimized to achieve potent IKK-2 inhibition, with lead compound 22 demonstrating oral bioavailability [1]. In contrast, the benzoyl-substituted analog 2-amino-3-[(4-fluorophenyl)carbonyl]indolizine-1-carboxamide is claimed as a selective CK1δ inhibitor in patent EP2835131A1 [2], suggesting that the carbonyl substituent identity is a critical determinant of kinase selectivity. The thiophene ring in CAS 898416-89-2 provides a sulfur atom capable of participating in unique polar interactions and confers higher lipophilicity compared to a phenyl ring, which may favor binding to kinase ATP pockets with a hydrophobic gatekeeper region.

Kinase inhibition IKK-2 CK1δ Structure-Activity Relationship

Unsubstituted N-Phenyl Carboxamide: Implications for Potency and Selectivity vs. Substituted N-Aryl Analogs

The target compound bears an unsubstituted N-phenyl carboxamide at position 1, distinguishing it from commercially available analogs such as 2-amino-N-(4-bromophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide and 2-amino-N-(3-methylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide . In the broader indolizine-1-carboxamide class, N-aryl substitution has been shown to significantly modulate antiproliferative potency. For example, 2-amino-3-benzoyl-N-(3-methoxyphenyl)indolizine-1-carboxamide demonstrated IC50 values in the range of 25–50 nM against HCT116 and MDA-MB-231 cancer cell lines, whereas the corresponding N-phenyl analog (without methoxy substitution) from the same study showed different potency . The unsubstituted N-phenyl group in CAS 898416-89-2 eliminates potential steric and electronic effects introduced by substituents on the N-aryl ring, offering a cleaner baseline for SAR exploration and potentially reducing off-target interactions associated with halogen or alkyl substituents.

Antiproliferative activity N-aryl substitution SAR Cancer cell lines

Physicochemical Differentiation: MW, cLogP, and HBD/HBA Profile vs. Common Kinase Inhibitor Scaffolds

The target compound has a molecular weight of 361.4 g/mol and a molecular formula of C20H15N3O2S, placing it within favorable drug-like chemical space . In comparison, the clinically explored IKK-2 inhibitor SC-514 (a thiophene carboxamide with a different scaffold) has a molecular weight of 311.4 and an IC50 of 11.2 μM against IKKβ [1]. The indolizine core in CAS 898416-89-2 provides a rigid, planar bicyclic system that reduces rotatable bond count compared to flexible-linker thiophene carboxamides, potentially enhancing binding affinity through reduced entropic penalty. Additionally, studies on parallel carboxamide libraries have demonstrated that thiophene-containing sub-libraries exhibit consistently higher lipophilicity (cLogP) compared to furoyl-containing analogs, which correlates with enhanced membrane permeability and cellular activity [2]. The combination of an indolizine core with a thiophene-2-carbonyl group creates a unique physicochemical profile not replicated by either indolizine-benzoyl or non-fused thiophene carboxamide scaffolds.

Drug-likeness Physicochemical properties Lipinski's Rule of Five Permeability

Supply Chain and Purity Benchmarking: Life Chemicals HTS Collection vs. Alternative Vendors

CAS 898416-89-2 is commercially available from Life Chemicals (catalog F2633-0039) at ≥90% purity, with pricing at approximately $57 for 2 μmol and $63 for 5 μmol [1]. Life Chemicals is a recognized supplier of over 540,000 novel HTS compounds, with quality control including 400 MHz NMR and LC-MS release testing . Alternative vendors such as Chemenu offer the compound at ≥95% purity (catalog CM845319) . The availability from multiple independent suppliers reduces single-source procurement risk. In contrast, several close structural analogs (e.g., the N-(3-trifluoromethyl)phenyl and N-(3,4-dimethyl)phenyl derivatives) are primarily available from a narrower set of vendors, potentially complicating resupply for longitudinal studies . For HTS campaigns requiring mg-to-g quantities with batch-to-batch consistency, the dual-supplier landscape for CAS 898416-89-2 provides a procurement advantage over less widely distributed analogs.

Commercial availability Purity Procurement HTS

Recommended Application Scenarios for 2-Amino-N-phenyl-3-(thiophene-2-carbonyl)indolizine-1-carboxamide (CAS 898416-89-2) Based on Evidence


IKK-2/NF-κB Pathway Probe in Inflammatory Disease Models

The thiophene-2-carbonyl substituent in CAS 898416-89-2 aligns with the pharmacophore established by AstraZeneca's thiophenecarboxamide IKK-2 inhibitor program, which produced potent, orally bioavailable leads from HTS hits [1]. The compound is suitable for inclusion in focused screening libraries targeting the canonical NF-κB signaling pathway. Its indolizine core provides a rigid scaffold distinct from the flexible thiophene carboxamides (e.g., SC-514, IKK-2 IC50 = 11.2 μM), potentially offering different binding kinetics and selectivity profiles. Researchers investigating inflammatory diseases such as rheumatoid arthritis, asthma, or inflammatory bowel disease should consider this compound as a structurally novel probe.

Kinase Selectivity Profiling in a Panel of Indolizine-1-Carboxamide Analogs

As established in the CK1δ inhibitor patent EP2835131A1, closely related indolizine-1-carboxamides with different 3-position carbonyl substituents exhibit divergent kinase selectivity (CK1δ vs. JNK vs. IKK-2) [2]. CAS 898416-89-2, bearing the thiophene-2-carbonyl group, should be included alongside its benzoyl and 4-fluorobenzoyl analogs in a systematic kinase selectivity panel to map the contribution of the carbonyl substituent to target engagement. Such a panel would be valuable for academic screening centers and biotech companies building kinase-focused compound collections.

Antiproliferative SAR Campaign with N-Aryl Variation

The unsubstituted N-phenyl carboxamide in CAS 898416-89-2 serves as an ideal baseline compound for studying the effect of N-aryl substitution on antiproliferative activity. Cross-study data from benzoyl-substituted indolizine-1-carboxamides indicate that N-aryl substituents (e.g., 3-methoxy) can shift potency from micromolar to low nanomolar ranges (IC50 25–50 nM) . By procuring CAS 898416-89-2 as the unsubstituted reference, medicinal chemists can systematically evaluate electron-donating, electron-withdrawing, and sterically demanding N-aryl groups while controlling for the thiophene-2-carbonyl pharmacophore.

HTS Library Diversification with a Novel Indolizine-Thiophene Chemotype

Life Chemicals includes this compound in its HTS Compound Collection of over 540,000 molecules, selected for structural novelty and drug-like physicochemical properties . The indolizine-thiophene hybrid chemotype is underrepresented in many commercial screening libraries compared to indole- or benzothiophene-based scaffolds. For organizations seeking to enhance the chemical diversity of their screening decks with heterocyclic compounds featuring balanced MW (361.4) and favorable permeability characteristics, CAS 898416-89-2 represents a strategic procurement choice that complements existing indole- and purine-based kinase inhibitor collections.

Quote Request

Request a Quote for 2-amino-N-phenyl-3-(thiophene-2-carbonyl)indolizine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.